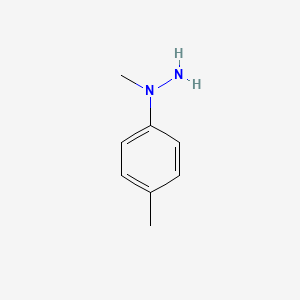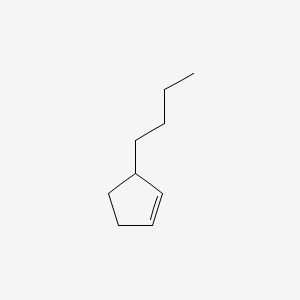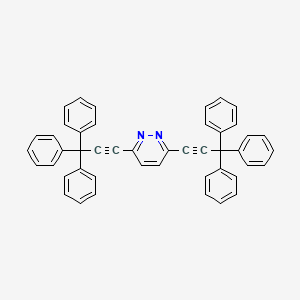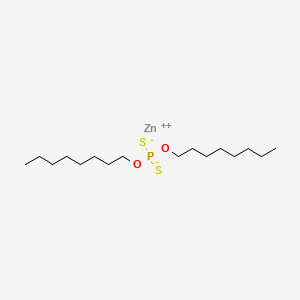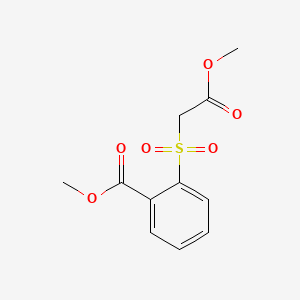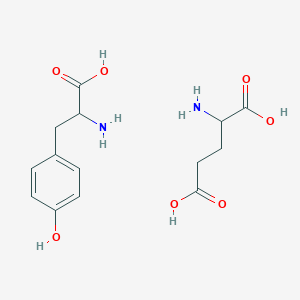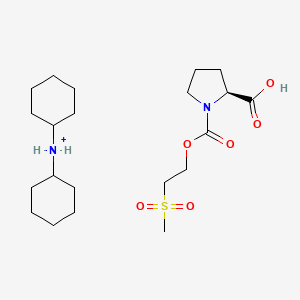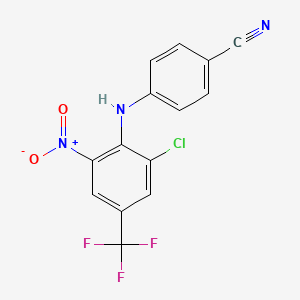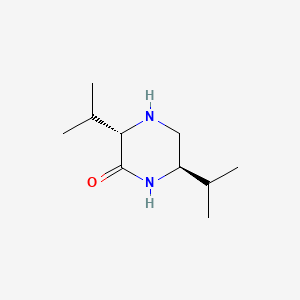
(3S,6R)-3,6-Bis(1-methylethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6R)-3,6-Bis(1-methylethyl) is a chiral organic compound characterized by the presence of two isopropyl groups attached to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-Bis(1-methylethyl) typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions, with hydrogen gas as the reducing agent.
Industrial Production Methods
In an industrial setting, the production of (3S,6R)-3,6-Bis(1-methylethyl) may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral ligands and catalysts is crucial to maintain the desired stereochemistry. Additionally, purification steps such as crystallization or chromatography are employed to isolate the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3,6-Bis(1-methylethyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,6R)-3,6-Bis(1-methylethyl) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for understanding biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism by which (3S,6R)-3,6-Bis(1-methylethyl) exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-3,6-Bis(1-methylethyl)-2,5-diketopiperazine: A related compound with similar stereochemistry but different functional groups.
(3R,6S)-3,6-Bis(1-methylethyl): The enantiomer of (3S,6R)-3,6-Bis(1-methylethyl), which may have different biological activities and properties.
(3S,6R)-3,6-Bis(1-methylethyl)-4-hydroxy-2-pyrone: A compound with a similar backbone but additional functional groups.
Uniqueness
(3S,6R)-3,6-Bis(1-methylethyl) is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of two isopropyl groups also distinguishes it from other similar compounds, providing unique steric and electronic properties.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3S,6R)-3,6-di(propan-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-6(2)8-5-11-9(7(3)4)10(13)12-8/h6-9,11H,5H2,1-4H3,(H,12,13)/t8-,9-/m0/s1 |
InChI Key |
AVSBPSCOEIECKF-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN[C@H](C(=O)N1)C(C)C |
Canonical SMILES |
CC(C)C1CNC(C(=O)N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


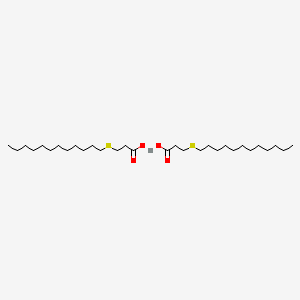
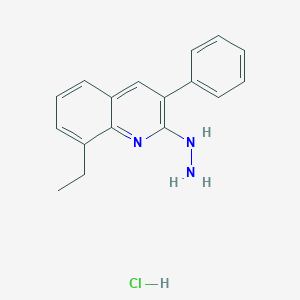
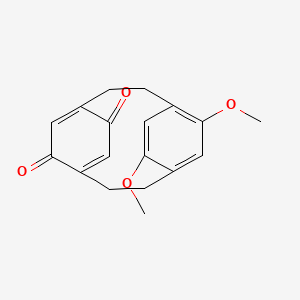

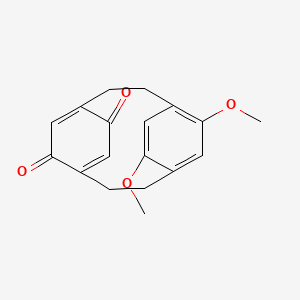
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
